molecular formula C18H18ClNO4S B5190312 phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate

phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B5190312
M. Wt: 379.9 g/mol
InChI Key: GDAPRVYFNLCEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, also known as PCP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate inhibits PKC by binding to the regulatory domain of the enzyme, which prevents the activation of the catalytic domain. This results in the inhibition of various cellular processes that are regulated by PKC. This compound has been shown to be a selective inhibitor of PKC, as it does not inhibit other kinases such as protein kinase A (PKA) and protein kinase B (PKB).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit cell migration, invasion, and adhesion, which are crucial processes in cancer metastasis. In addition, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its selectivity for PKC. This allows for the specific inhibition of PKC without affecting other kinases. Additionally, this compound is a potent inhibitor of PKC, which allows for the effective inhibition of cellular processes that are regulated by PKC. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce liver damage in animal studies.

Future Directions

There are several future directions for the use of phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate in scientific research. One direction is the study of the role of PKC in various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is the development of more selective and less toxic PKC inhibitors that can be used in clinical settings. Additionally, the use of this compound in combination with other drugs or therapies may enhance its effectiveness in the treatment of various diseases.

Synthesis Methods

Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with phenyl chloroformate to yield this compound. Other methods include the reaction of 4-chlorobenzenesulfonyl chloride with piperidine followed by the addition of phenyl chloroformate, or the reaction of piperidine with phenyl chloroformate followed by the addition of 4-chlorobenzenesulfonyl chloride.

Scientific Research Applications

Phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate has been extensively used in scientific research as a PKC inhibitor. It has been shown to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and leukemia cells. This compound has also been used in the study of various cellular processes such as cell migration, adhesion, and invasion. Additionally, this compound has been used in the study of the role of PKC in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

phenyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c19-15-6-8-17(9-7-15)25(22,23)20-12-10-14(11-13-20)18(21)24-16-4-2-1-3-5-16/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAPRVYFNLCEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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